(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide
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Overview
Description
TML-6 is an oral curcumin derivative that demonstrates inhibitory effects on the synthesis of β-amyloid precursor protein and β-amyloid (Aβ). Additionally, TML-6 exhibits upregulation of Apo E, suppression of NF-κB and mTOR, and enhancement of the anti-oxidative Nrf2 gene activity . Considering its diverse pharmacological profile, TML-6 holds promise as a valuable research tool for investigating Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for TML-6 are not explicitly detailed in the available sources. The compound is primarily used for scientific research and is produced in limited quantities for this purpose .
Chemical Reactions Analysis
Types of Reactions
TML-6 undergoes various biochemical reactions, including inhibition of β-amyloid precursor protein synthesis, upregulation of Apo E, suppression of NF-κB and mTOR, and enhancement of Nrf2 gene activity . These reactions are crucial for its potential therapeutic effects in Alzheimer’s disease.
Common Reagents and Conditions
Common reagents and conditions used in the reactions involving TML-6 include cell culture media, specific inhibitors, and activators for the pathways it targets . The compound is tested in vitro and in vivo to evaluate its effects on protein expression levels and signaling pathways .
Major Products Formed
The major products formed from the reactions involving TML-6 include reduced levels of β-amyloid (Aβ) and increased expression of Apo E and Nrf2 . These products contribute to the compound’s potential therapeutic effects in Alzheimer’s disease .
Scientific Research Applications
TML-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Alzheimer’s Disease Research: TML-6 is used to investigate the pathogenesis of Alzheimer’s disease and to develop potential therapeutic strategies.
Anti-Aging Research: The compound exhibits anti-aging properties and is studied for its potential to improve cognitive function and reduce inflammation.
Drug Development: TML-6 is being developed as a first-in-class oral therapeutic drug for Alzheimer’s disease, with promising results in pre-clinical studies.
Biochemical Studies: The compound is used to study the molecular mechanisms underlying its effects on protein expression and signaling pathways.
Mechanism of Action
TML-6 exerts its effects through multiple molecular targets and pathways. The compound inhibits the synthesis of β-amyloid precursor protein and β-amyloid (Aβ), upregulates Apo E, suppresses NF-κB and mTOR, and enhances the anti-oxidative Nrf2 gene activity . These actions contribute to its potential therapeutic effects in Alzheimer’s disease by reducing amyloid accumulation, inflammation, and oxidative stress .
Comparison with Similar Compounds
TML-6 is unique compared to other curcumin derivatives due to its enhanced stability, metabolism, and bioavailability . Similar compounds include other curcumin analogs that have been modified to improve their pharmacological properties. Some of these compounds include:
Curcumin: The parent compound of TML-6, known for its anti-inflammatory and antioxidant properties.
Demethoxycurcumin: A curcumin analog with improved stability and bioavailability.
Bisdemethoxycurcumin: Another curcumin analog with enhanced pharmacological properties.
TML-6 stands out due to its multi-target action mechanism and promising results in pre-clinical studies for Alzheimer’s disease .
Properties
IUPAC Name |
(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCYNXVZRDWSD-UNZYHPAISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C(=O)CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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